4-(131I)Iodo-L-phenylalanine, commonly referred to as 131I-iodo-L-phenylalanine, is a radiolabeled amino acid derivative that has garnered attention for its potential applications in targeted radionuclide therapy, particularly in the treatment of malignant gliomas. This compound combines the properties of L-phenylalanine, an essential amino acid, with the radioactive isotope iodine-131, which emits beta particles and gamma rays. The incorporation of iodine-131 allows for both therapeutic and diagnostic applications in oncology.
The compound is synthesized through radioiodination processes involving L-phenylalanine. The use of iodine-131, a widely utilized radionuclide in medical applications, enhances its utility in therapeutic contexts. The synthesis methods have evolved over the years, with various techniques reported in the literature to optimize yield and purity.
4-(131I)Iodo-L-phenylalanine falls under the category of radiopharmaceuticals and is classified as a tumor-specific amino acid derivative. Its primary application is in targeted radionuclide therapy, where it selectively accumulates in tumor tissues, facilitating localized radiation treatment.
The synthesis of 4-(131I)Iodo-L-phenylalanine typically involves isotopic radioiodination. One effective method includes the copper-assisted isotopic nucleophilic exchange. This technique has been shown to produce high yields of the desired compound while minimizing byproducts.
Technical Details:
The molecular formula for 4-(131I)Iodo-L-phenylalanine is C9H10N1O2I1, with a molecular weight of approximately 281.09 g/mol. The structure features a phenyl ring substituted with an iodine atom at the para position relative to the amino group.
The compound's structural characteristics can be analyzed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), confirming the incorporation of iodine and the integrity of the phenylalanine backbone.
4-(131I)Iodo-L-phenylalanine undergoes various chemical reactions typical of amino acids and halogenated compounds. These include nucleophilic substitution reactions and potential coupling reactions with other biomolecules.
Technical Details:
The mechanism by which 4-(131I)Iodo-L-phenylalanine exerts its effects primarily involves selective uptake by tumor cells that have increased amino acid transport activity. Once inside the cell, the radioactive decay of iodine-131 results in localized radiation exposure that induces cell death.
Studies have shown that systemic administration leads to significant accumulation in glioma tissues compared to normal brain tissue, enhancing its therapeutic index . The efficacy of this compound has been demonstrated in preclinical models, indicating a promising avenue for glioma treatment.
Relevant Data:
The specific activity of synthesized 4-(131I)Iodo-L-phenylalanine can range from 0.7 to 1.0 GBq/μmol, which is critical for determining dosimetry during therapeutic applications .
4-(131I)Iodo-L-phenylalanine has several applications in medical science:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4